molecular formula C15H20ClN3O2 B5628405 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

Cat. No. B5628405
M. Wt: 309.79 g/mol
InChI Key: LLCJFFWSHVFBRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide" often involves complex reactions. For example, the synthesis of related compounds has been achieved through reactions involving chlorophenylpiperazine derivatives with different chemical reagents under specific conditions to produce targeted molecules with potential biological activities (Mai, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various spectroscopic methods, including X-ray crystallography. These studies provide insights into the compound's conformation, bond lengths, and angles, essential for understanding its chemical reactivity and interaction with biological targets. For instance, the molecular structure and electronic properties of a closely related compound were studied through DFT/B3LYP level of theory, revealing insights into its structural and electronic characteristics (Bhat et al., 2018).

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion, inhalation, and contact with skin and eyes. In case of exposure, it’s recommended to wash the affected area with plenty of water and seek medical advice if necessary .

properties

IUPAC Name

1-[3-(3-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-12-2-1-3-13(10-12)18-14(20)6-9-19-7-4-11(5-8-19)15(17)21/h1-3,10-11H,4-9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCJFFWSHVFBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(3-Chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

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